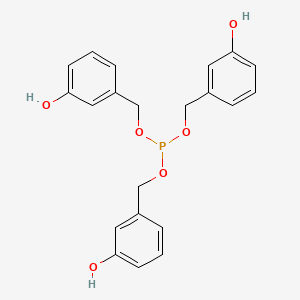
Tris(m-methylphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(m-methylphenyl) phosphite is an organophosphorus compound with the molecular formula C21H21O3P. It is a colorless to pale yellow crystalline solid with a distinct aromatic odor. This compound is known for its applications in organic synthesis and as an antioxidant in polymeric materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(m-methylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride (PCl3) with m-methylphenol (m-cresol) in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds via the formation of intermediate mono- and di-substituted phosphites, which are then fully substituted to form the this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in continuous flow reactors. This method allows for efficient production with high yields and reduced reaction times. The use of microreactors and optimized reaction conditions can achieve kilogram-scale production with yields up to 88% .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(m-methylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium (Pd) and platinum (Pt) are used to form coordination complexes[][3].
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Coordination: Metal-phosphite complexes[][3].
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of tris(m-methylphenyl) phosphite involves its ability to donate electrons and form stable complexes with metal ions. This property makes it an effective antioxidant, as it can scavenge free radicals and prevent oxidative degradation. In coordination chemistry, it acts as a ligand, donating its lone pair of electrons to form stable metal-phosphite complexes .
Comparaison Avec Des Composés Similaires
- Tris(4-methylphenyl) phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(allylphenyl) phosphite
- Tris(mercaptobenzothiazoyl) thiophosphate
Comparison: Tris(m-methylphenyl) phosphite is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct steric and electronic properties. Compared to tris(4-methylphenyl) phosphite, it has a different spatial arrangement, affecting its reactivity and coordination behavior. The presence of methyl groups in the meta position also influences its antioxidant activity, making it a valuable compound in polymer stabilization .
Propriétés
Numéro CAS |
620-38-2 |
|---|---|
Formule moléculaire |
C21H21O6P |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
tris[(3-hydroxyphenyl)methyl] phosphite |
InChI |
InChI=1S/C21H21O6P/c22-19-7-1-4-16(10-19)13-25-28(26-14-17-5-2-8-20(23)11-17)27-15-18-6-3-9-21(24)12-18/h1-12,22-24H,13-15H2 |
Clé InChI |
BZOQMVCFICSPPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)COP(OCC2=CC(=CC=C2)O)OCC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


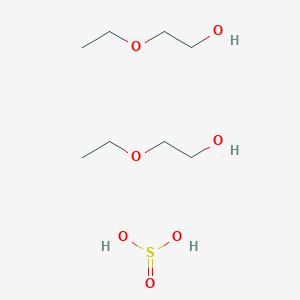
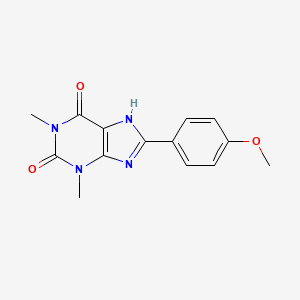
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
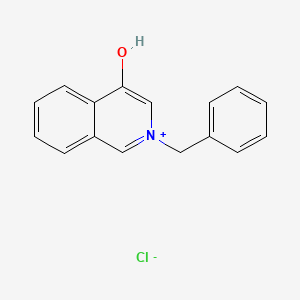
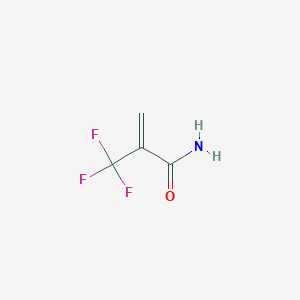
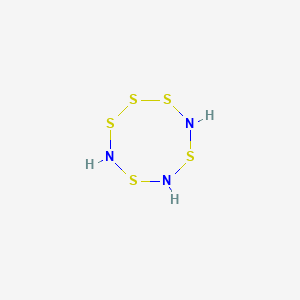
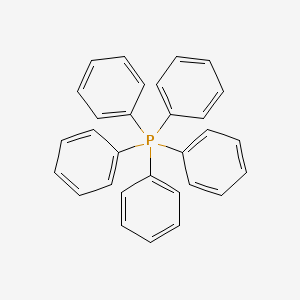
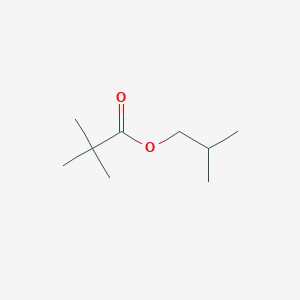
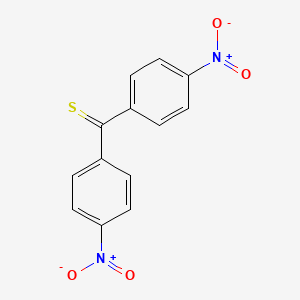
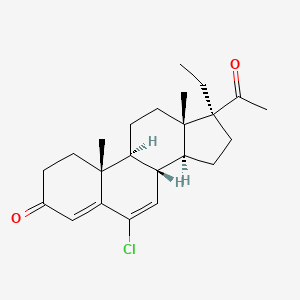
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![1-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14749160.png)


